molecular formula C9H14BF4N B8095147 Phenyltrimethylammonium tetrafluoroborate CAS No. 17594-95-5

Phenyltrimethylammonium tetrafluoroborate

Cat. No.: B8095147
CAS No.: 17594-95-5
M. Wt: 223.02 g/mol
InChI Key: VLSZRZCUKCKPGR-UHFFFAOYSA-N
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Description

Phenyltrimethylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C9H14BF4N. It is known for its stability and utility in various chemical reactions, particularly in organic synthesis and catalysis. This compound is often used as a reagent in the formation of carbon-phosphorus (C–P) bonds, which are crucial in the synthesis of organophosphorus compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyltrimethylammonium tetrafluoroborate can be synthesized through the reaction of phenyltrimethylammonium chloride with sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium, where the chloride ion is replaced by the tetrafluoroborate ion, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyltrimethylammonium tetrafluoroborate primarily undergoes substitution reactions. One notable reaction is the nickel-catalyzed phosphorylation, where the compound reacts with H-phosphonates to form arylphosphonates. This reaction involves the replacement of the C–N bond with a C–P bond .

Common Reagents and Conditions:

Major Products: The primary products of these reactions are arylphosphonates, which are valuable intermediates in the synthesis of various organophosphorus compounds .

Mechanism of Action

The mechanism of action of phenyltrimethylammonium tetrafluoroborate in chemical reactions involves the activation of the C–N bond, which is then replaced by a C–P bond through a nickel-catalyzed process. The nickel catalyst facilitates the cleavage of the C–N bond and the formation of the C–P bond, resulting in the synthesis of arylphosphonates .

Comparison with Similar Compounds

Phenyltrimethylammonium tetrafluoroborate can be compared with other quaternary ammonium salts, such as:

    Methyltrimethylammonium Tetrafluoroborate: Similar in structure but with a methyl group instead of a phenyl group.

    Ethyltrimethylammonium Tetrafluoroborate: Contains an ethyl group instead of a phenyl group.

    Benzyltrimethylammonium Tetrafluoroborate: Features a benzyl group in place of the phenyl group.

Uniqueness: The phenyl group in this compound provides unique electronic and steric properties, making it particularly effective in certain catalytic and synthetic applications. Its ability to form stable C–P bonds distinguishes it from other quaternary ammonium salts .

Properties

IUPAC Name

trimethyl(phenyl)azanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BF4/c1-10(2,3)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSZRZCUKCKPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17594-95-5
Record name Benzenaminium, N,N,N-trimethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17594-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyltrimethylammonium tetrafluoroborate
Reactant of Route 2
Phenyltrimethylammonium tetrafluoroborate
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Phenyltrimethylammonium tetrafluoroborate
Reactant of Route 4
Phenyltrimethylammonium tetrafluoroborate
Reactant of Route 5
Phenyltrimethylammonium tetrafluoroborate
Reactant of Route 6
Phenyltrimethylammonium tetrafluoroborate

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